molecular formula C6H11N3O3S B1457905 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide CAS No. 1075239-19-8

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Cat. No. B1457905
CAS RN: 1075239-19-8
M. Wt: 205.24 g/mol
InChI Key: RUJIYYYAZOMLLK-UHFFFAOYSA-N
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Description

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Synthesis Analysis

Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation) of biomass-derived 5-hydroxymethylfurfural (HMF) .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . Further studies revealed the presence of molybdate species in the interlayer spaces and the formation of layered hydrotalcite structures .


Chemical Reactions Analysis

HMF can form in sugar-containing food, particularly as a result of heating or cooking . Our FTIR data support a reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .


Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Scientific Research Applications

COX-2 Inhibitory Activity

A study on the synthesis and structure-activity relationship (SAR) of 1,5-diarylpyrazoles, which share a structural similarity with 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, demonstrated significant COX-2 inhibitory potency. This research involved variations at positions C-3, C-5, and N1 of the pyrazole ring to evaluate their effects on cyclooxygenase (COX-1/COX-2) inhibitory activity. Notably, analogs with a CHF2 group at C-3 exhibited enhanced potency, suggesting a critical role for the hydroxymethyl group in the molecule's activity within the hydrophilic pocket of the COX-2 enzyme (Singh et al., 2005).

Enzyme Inhibition for Therapeutic Applications

Another significant area of application involves the inhibition of carbonic anhydrase and acetylcholinesterase enzymes. Pyrazoline benzensulfonamides, potentially including derivatives of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, have shown inhibitory effects against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds also exhibited low cytotoxicity towards oral squamous cancer cell carcinoma (OSCC) cell lines and non-tumor cells, suggesting their potential as novel inhibitors with therapeutic applications (Ozmen Ozgun et al., 2019).

Mechanism of Action

Fesoterodine is a competitive muscarinic receptor antagonist. After oral administration, fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for the antimuscarinic activity of fesoterodine .

Safety and Hazards

HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) .

Future Directions

Developing practical and scalable catalytic approaches for directly converting concentrated 5-hydroxymethylfurfural (HMF) into value-added bio-based chemicals represents a major challenge in efforts to make the lignocellulosic biorefinery a sustainable and ecologically viable reality .

properties

IUPAC Name

5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJIYYYAZOMLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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